The synthesis of DAA-1097 involves a multi-step process:
This synthetic pathway highlights the importance of controlling reaction conditions such as temperature, concentration, and reaction time to optimize yield and purity.
The molecular structure of DAA-1097 can be described in terms of its functional groups and stereochemistry:
The InChIKey for DAA-1097 is CGUBOFYHGYNUDL-UHFFFAOYSA-N, which aids in identifying its structure in chemical databases.
DAA-1097 is involved in several chemical reactions:
These reactions are crucial for exploring structure-activity relationships and developing analogs with improved efficacy or selectivity.
The mechanism of action of DAA-1097 primarily involves its selective binding to the peripheral benzodiazepine receptor (TSPO). This interaction stimulates steroidogenesis, leading to increased levels of neuroactive steroids such as allopregnanolone, which are known to have anxiolytic effects. Unlike traditional benzodiazepines, DAA-1097 does not exhibit significant affinity for central benzodiazepine receptors, making it a unique candidate for anxiety-related therapies .
In animal models, administration of DAA-1097 has demonstrated anxiolytic-like effects without producing sedation or impairing motor function, indicating a favorable side effect profile compared to conventional anxiolytics .
DAA-1097 possesses several notable physical and chemical properties:
Elemental analysis reveals the following composition:
These properties are essential for determining suitable formulations and delivery methods for potential therapeutic applications.
DAA-1097 has several scientific applications across various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: